molecular formula C22H25NO9S B15286113 Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-thioglucopyranoside

Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-thioglucopyranoside

Cat. No.: B15286113
M. Wt: 479.5 g/mol
InChI Key: ZGCHNHSVSFNZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside is a complex organic compound with the molecular formula C22H25NO9S. It is primarily used in biochemical research, particularly in the field of glycobiology, which studies the structure, synthesis, biology, and evolution of sugars .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside typically involves a multi-step processThe reaction conditions often involve the use of acetic anhydride and pyridine as reagents, with the reaction being carried out under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and purification, such as recrystallization and chromatography, are typically employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside is used extensively in glycobiology research. It serves as a biochemical reagent for studying carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems. This compound is also used in the synthesis of glycosyl donors and acceptors, which are crucial for the construction of complex oligosaccharides .

Mechanism of Action

The mechanism of action of Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside involves its interaction with specific enzymes and proteins involved in glycan synthesis and modification. The phthalimido group acts as a protecting group, allowing selective reactions to occur at other positions on the molecule. The thioglucopyranoside moiety can participate in glycosylation reactions, forming glycosidic bonds with other sugar molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside is unique due to its combination of protecting groups and functional groups, which allow for selective and efficient glycosylation reactions. This makes it a valuable tool in the synthesis of complex carbohydrates and glycoconjugates .

Properties

IUPAC Name

[3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-ethylsulfanyloxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO9S/c1-5-33-22-17(23-20(27)14-8-6-7-9-15(14)21(23)28)19(31-13(4)26)18(30-12(3)25)16(32-22)10-29-11(2)24/h6-9,16-19,22H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCHNHSVSFNZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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